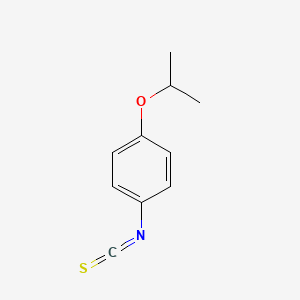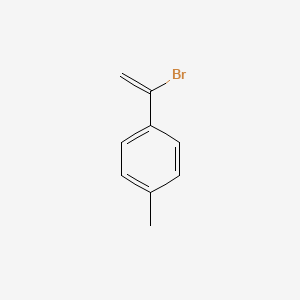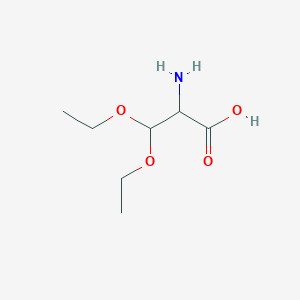![molecular formula C11H15NO4 B3191054 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetic acid CAS No. 51527-52-7](/img/structure/B3191054.png)
2-{[(3,4-dimethoxyphenyl)methyl]amino}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(3,4-dimethoxyphenyl)methyl]amino}acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a dimethoxyphenyl group attached to an aminoacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetic acid typically involves the reaction of 3,4-dimethoxybenzylamine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3,4-dimethoxybenzylamine attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the final compound in its pure form.
化学反应分析
Types of Reactions
2-{[(3,4-dimethoxyphenyl)methyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the aminoacetic acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
2-{[(3,4-dimethoxyphenyl)methyl]amino}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.
3,4-Dimethoxyphenylacetic acid: A related compound used in the synthesis of various pharmaceuticals.
Uniqueness
2-{[(3,4-dimethoxyphenyl)methyl]amino}acetic acid is unique due to its specific structure, which combines the properties of both the dimethoxyphenyl group and the aminoacetic acid moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
51527-52-7 |
|---|---|
分子式 |
C11H15NO4 |
分子量 |
225.24 g/mol |
IUPAC 名称 |
2-[(3,4-dimethoxyphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C11H15NO4/c1-15-9-4-3-8(5-10(9)16-2)6-12-7-11(13)14/h3-5,12H,6-7H2,1-2H3,(H,13,14) |
InChI 键 |
TWGHQKGZEOUYOX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNCC(=O)O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CNCC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]-](/img/structure/B3191047.png)
![Pyrido[3,4-g]isoquinoline](/img/structure/B3191053.png)



